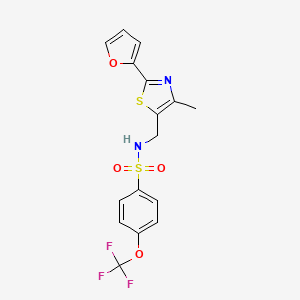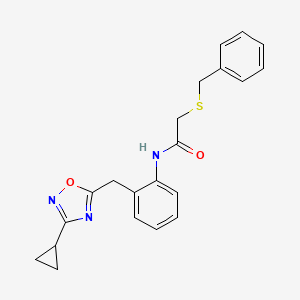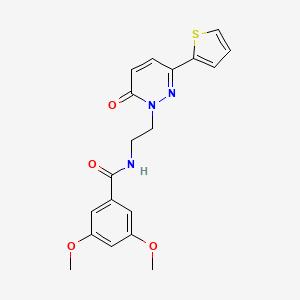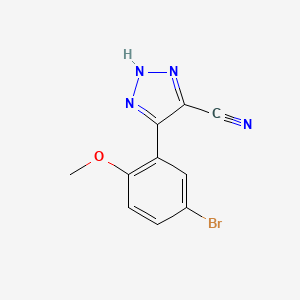![molecular formula C13H6N2O6 B2897196 3,8-Dinitrobenzo[c]chromen-6-one CAS No. 63636-78-2](/img/structure/B2897196.png)
3,8-Dinitrobenzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzo[c]chromen-6-ones can be achieved through a palladium-catalyzed C−H bond activation using diazonium salts . In the presence of Pd(OAc)2, dppp, PivOH and K2CO3, the diazonium salt can be transformed into the product through a denitrogenation/C−H bond activation/cyclization sequence in acetonitrile .Chemical Reactions Analysis
The chemical reactions involving benzo[c]chromen-6-ones can be quite complex. For instance, an efficient one-pot synthesis of a variety of benzo[c]chromen-6-one derivatives was accomplished using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters .Applications De Recherche Scientifique
Phosphodiesterase II Inhibition
3,8-Dinitrobenzo[c]chromen-6-one: derivatives have been studied for their potential as Phosphodiesterase II (PDE2) inhibitors . PDE2 inhibitors are significant because they play a role in signal transduction by regulating the intracellular levels of cyclic nucleotides. This is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where cognitive enhancement is sought .
Neuroprotective Effects
The compound’s derivatives, particularly those related to urolithins (hydroxylated 6H-benzo[c]chromen-6-ones), have shown promise as cognitive enhancers. They exhibit neuroprotective effects and have the potential to delay neurodegeneration, which is crucial in aging and neurodegenerative conditions .
Antioxidant Activity
Ellagic acid, from which 3,8-dinitro-6H-benzo[c]chromen-6-one is derived, possesses a wide range of pharmacological activities. Its derivatives are being researched for their antioxidant properties, which are important in combating oxidative stress-related diseases .
Antitumor Activity
The antitumor potential of 3,8-dinitro-6H-benzo[c]chromen-6-one derivatives is another area of interest. These compounds could play a role in cancer therapy by inhibiting the growth of tumor cells or by being involved in the apoptosis (programmed cell death) of cancerous cells .
Anti-inflammatory Properties
Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various diseases. The derivatives of 3,8-dinitro-6H-benzo[c]chromen-6-one are being explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
Antimicrobial Effects
The antimicrobial effects of these compounds are also noteworthy. They could lead to the development of new antibiotics or antiviral agents, which are increasingly important in the face of antibiotic resistance and emerging viral infections .
Myocardial Protection
Research has indicated that derivatives of 3,8-dinitro-6H-benzo[c]chromen-6-one may offer myocardial protection. This could be significant in the treatment and prevention of heart diseases, where protecting the heart muscle from damage is crucial .
Metabolic Pathway Insights
Finally, the study of 3,8-dinitro-6H-benzo[c]chromen-6-one derivatives provides insights into metabolic pathways, particularly those involving ellagic acid and its metabolites. Understanding these pathways can lead to the discovery of new therapeutic targets and the development of novel drugs .
Mécanisme D'action
Target of Action
The primary target of 3,8-dinitro-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological responses.
Mode of Action
3,8-dinitro-6H-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these second messengers can then amplify the response of the cell to various signals.
Biochemical Pathways
The inhibition of PDE2 affects multiple biochemical pathways. One of the key pathways influenced is the cAMP/PKA pathway . Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in their activity, localization, and association with other proteins .
Pharmacokinetics
Related compounds, such as urolithins (hydroxylated 6h-benzo[c]chromen-6-ones), are known to be the main bioavailable metabolites of ellagic acid (ea), suggesting that 3,8-dinitro-6h-benzo[c]chromen-6-one may have similar properties .
Result of Action
The result of 3,8-dinitro-6H-benzo[c]chromen-6-one’s action is an increase in the levels of cAMP and cGMP within the cell. This can lead to a variety of cellular effects, depending on the specific cell type and the signals it is receiving. For example, in neurons, increased cAMP levels can enhance synaptic plasticity, which is crucial for learning and memory .
Action Environment
The action of 3,8-dinitro-6H-benzo[c]chromen-6-one can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound. Additionally, the presence of other molecules can influence the compound’s efficacy, as they may compete with 3,8-dinitro-6H-benzo[c]chromen-6-one for binding to PDE2 .
Propriétés
IUPAC Name |
3,8-dinitrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N2O6/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)21-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZIRHVCRVHSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-dinitro-6H-benzo[c]chromen-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)
![7-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897118.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2897119.png)



![5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2897126.png)




![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2897135.png)